3-Bromo-4-methylfuran

説明

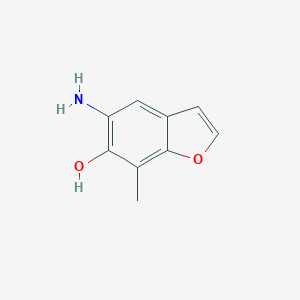

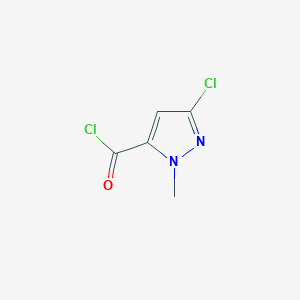

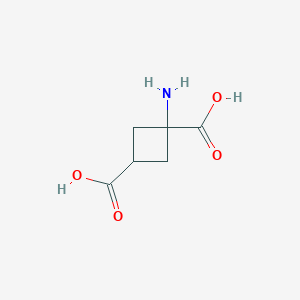

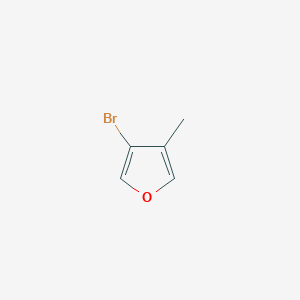

“3-Bromo-4-methylfuran” is a chemical compound with the molecular formula C5H5BrO . It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furans, including “3-Bromo-4-methylfuran”, can be achieved through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Another method involves the lithiation of 2-bromo-5-methylfuran, which can lead to the formation of new trisubstituted furans .

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methylfuran” can be analyzed using various techniques such as X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide detailed information about the molecule’s shape, properties, and the types of intermolecular interactions within its crystalline environment .

Chemical Reactions Analysis

The Diels–Alder cycloaddition of “3-Bromo-4-methylfuran” with other compounds has been studied using the molecular electron density theory through DFT calculation . The mechanism of regioselectivity for these reactions was investigated by the potential energy surface determination for the cycloaddition process .

科学的研究の応用

- FPCs like furfural and 5-hydroxy-methylfurfural can be directly obtained from biomass. They serve as starting materials for various chemical processes .

- Researchers have explored selective halogen dance reactions using 3-Bromo-4-methylfuran . These reactions yield 2-substituted 3-bromo-5-methylfurans, which have potential applications in synthetic chemistry .

- BF8 can reduce persistence during Escherichia coli growth and revert antibiotic tolerance in persister cells, especially at higher pH levels .

Furan Platform Chemicals (FPCs)

Halogen Dance Reactions

Antibiotic Tolerance Reversion

Vibrational Characterization

将来の方向性

作用機序

Target of Action

3-Bromo-4-methylfuran is a compound of significant interest in the field of organic chemistry due to its presence in various biologically active products and its potential applications in pharmaceuticals, agrochemicals, and flavor industries. It is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 3-Bromo-4-methylfuran are the organoboron reagents used in these reactions .

Mode of Action

The mode of action of 3-Bromo-4-methylfuran involves its interaction with organoboron reagents in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-4-methylfuran are primarily those involved in the Suzuki–Miyaura cross-coupling reactions . These reactions are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Result of Action

The result of the action of 3-Bromo-4-methylfuran is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This process is crucial in the synthesis of various biologically active compounds and has potential applications in pharmaceuticals, agrochemicals, and flavor industries.

Action Environment

The action of 3-Bromo-4-methylfuran is influenced by environmental factors such as the pH and the presence of other reagents. For example, the effects of a similar compound, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), were found to be more profound when the pH was increased from 6 to 8.5 . Additionally, the presence of palladium and organoboron reagents is crucial for the Suzuki–Miyaura cross-coupling reactions in which 3-Bromo-4-methylfuran is involved .

特性

IUPAC Name |

3-bromo-4-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIZXLDQECIGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylfuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-bromo-4-methylfuran-2,5-dione a suitable starting material for the synthesis of (Z)-BOX A?

A1: The structure of 3-bromo-4-methylfuran-2,5-dione already contains the core furan ring present in (Z)-BOX A. [] This makes it a valuable starting point as it reduces the synthetic steps required to build the target molecule. Utilizing 3-bromo-4-methylfuran-2,5-dione allows for a more efficient and selective synthesis of the desired (Z)-isomer of BOX A. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。